Computed Lipophilicity (XLogP) vs. Drug-Likeness Baseline
The target compound exhibits a computed XLogP value of 5.1 [1]. This places it near the upper bound of conventional oral drug-like space (Rule of 5: LogP ≤ 5.0). When compared to the broadly accepted baseline for favorable oral bioavailability, the compound's XLogP of 5.1 versus the Rule-of-5 threshold of ≤5.0 represents a quantifiable difference of +0.1 log unit [2]. This property may contribute to increased membrane permeability or altered tissue distribution relative to more polar analogs.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 5.1 (computed by PubChem) |
| Comparator Or Baseline | Rule-of-5 guideline: LogP ≤ 5.0 |
| Quantified Difference | +0.1 log unit above Rule-of-5 threshold |
| Conditions | Computed XLogP3-AA value; no experimental LogP or LogD data available |
Why This Matters
Users requiring blood-brain barrier penetration or targeting intracellular compartments may prioritize this compound's elevated lipophilicity profile for screening.
- [1] PubChem Compound Summary for CID 4148860. Computed Properties table, XLogP3-AA = 5.1. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997; 23: 3-25. Rule-of-5 guidelines defining LogP ≤ 5 threshold for oral drug-likeness. View Source
